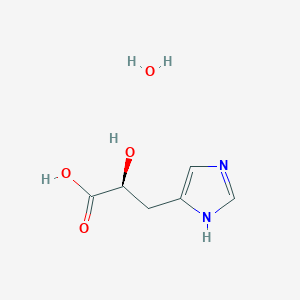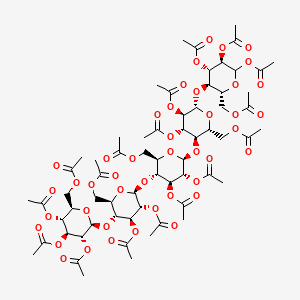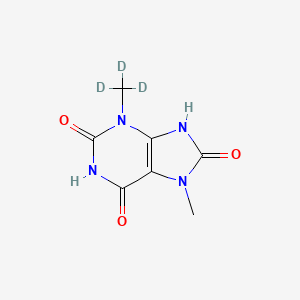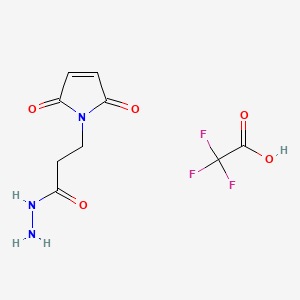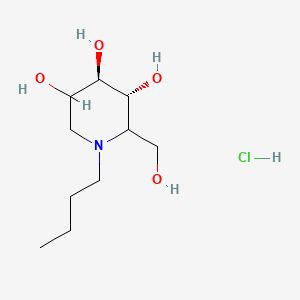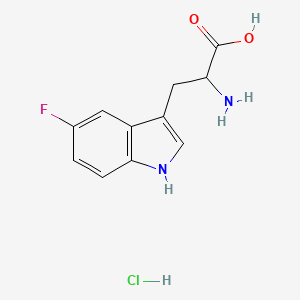
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy is a stable nitroxide radical compound. It is known for its unique chemical properties, including its stability and reactivity, which make it valuable in various scientific and industrial applications. This compound is often used as a spin label in electron paramagnetic resonance (EPR) spectroscopy and as a radical scavenger in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy typically involves the oxidation of the corresponding amine precursor. One common method is the oxidation of 2,2,5,5-tetramethylpyrrolidine-1-oxyl (TEMPO) using an oxidizing agent such as sodium hypochlorite (NaOCl) or m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes using similar oxidizing agents. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various oxidation products.
Reduction: It can be reduced back to its corresponding amine.
Substitution: It can participate in substitution reactions where the nitroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite (NaOCl) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylate derivatives, while reduction can regenerate the amine precursor.
Scientific Research Applications
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy has a wide range of scientific research applications, including:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed as a radical scavenger to protect biological systems from oxidative damage.
Medicine: Investigated for its potential therapeutic effects in reducing oxidative stress-related diseases.
Industry: Utilized as a stabilizer in polymer chemistry and as an antioxidant in various industrial processes.
Mechanism of Action
The mechanism of action of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy involves its ability to stabilize free radicals. It acts as a radical scavenger by donating an electron to neutralize reactive radicals, thereby preventing oxidative damage. The molecular targets include various reactive oxygen species (ROS) and other free radicals. The pathways involved in its action are primarily related to redox reactions and radical stabilization.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidinyl-1-oxy (TEMPO): A widely used nitroxide radical with similar applications in EPR spectroscopy and as a radical scavenger.
4-Hydroxy-TEMPO: Another nitroxide radical with additional hydroxyl functionality, providing different reactivity and applications.
3-Carboxy-PROXYL: A nitroxide radical with a carboxyl group, similar to (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy, used in similar applications.
Uniqueness
This compound is unique due to its specific structural features, which provide enhanced stability and reactivity compared to other nitroxide radicals. Its carboxyl group allows for easy conjugation with other molecules, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
(3S)-2,2,5,5-tetramethyl-1-oxidopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6H,5H2,1-4H3,(H,11,12)/q-1/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQRDQMYBZUAMT-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1[O-])(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](C(N1[O-])(C)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
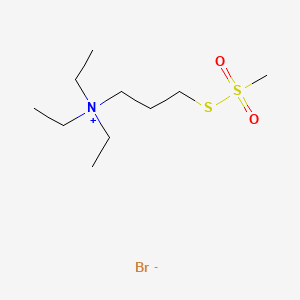
![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B561654.png)
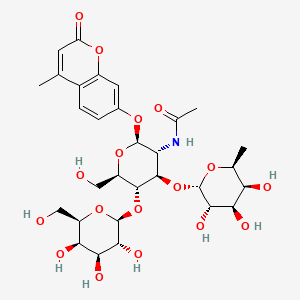
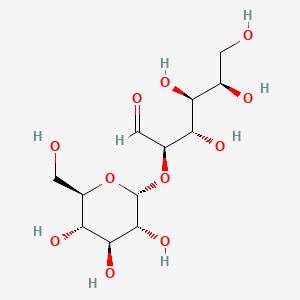
![[(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B561660.png)
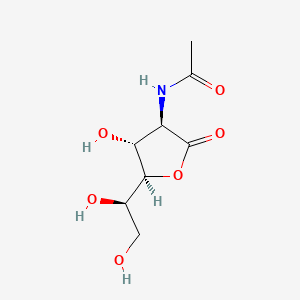
![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)
